molecular formula C21H25N3O2S2 B12128417 Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B12128417
M. Wt: 415.6 g/mol
InChI Key: RVBYWEFZVXQPOJ-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative with a benzyl-substituted tetrahydropyridine core. Its structure includes a carbamothioylamino group at position 2, functionalized with a propenyl (allyl) moiety, and an ethyl ester at position 2. The benzyl and allylthiourea substituents contribute to its unique electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

ethyl 6-benzyl-2-(prop-2-enylcarbamothioylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C21H25N3O2S2/c1-3-11-22-21(27)23-19-18(20(25)26-4-2)16-10-12-24(14-17(16)28-19)13-15-8-6-5-7-9-15/h3,5-9H,1,4,10-14H2,2H3,(H2,22,23,27)

InChI Key

RVBYWEFZVXQPOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=S)NCC=C

Origin of Product

United States

Preparation Methods

Pomeranz-Fritsch Reaction for Ring Formation

The Pomeranz-Fritsch reaction enables the cyclization of substituted thiophene derivatives with ethylenediamine analogs to form the thienopyridine ring. In a modified protocol, 2-(thiophen-2-yl)ethylamine undergoes condensation with glyoxylic acid under acidic conditions to yield 4,5,6,7-tetrahydrothieno[2,3-c]pyridine. Key modifications include:

  • Solvent system : Acetic acid/water (3:1) at 80°C for 6 hours.

  • Catalyst : Concentrated H₂SO₄ (0.5 equiv).

  • Yield : 68–72% after recrystallization.

Cyclization via Thiourea Intermediate

An alternative route involves the reaction of 2-(thiophen-2-yl)ethyl isothiocyanate with ethylenediamine derivatives. For example, ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate was synthesized by cyclizing a thiourea intermediate in the presence of POCl₃ and DMF, achieving 45% yield after column chromatography. Adjusting the stoichiometry of POCl₃ (1.2 equiv) and reaction time (2 hours at 0°C) minimizes side products.

Functionalization at Position 2: Carbamothioylamino Group

The prop-2-en-1-ylcarbamothioylamino moiety is introduced via thiocarbamoylation:

Reaction with Prop-2-en-1-yl Isothiocyanate

The primary amine at position 2 reacts with prop-2-en-1-yl isothiocyanate (1.2 equiv) in dichloromethane at 25°C for 4 hours. The reaction proceeds via nucleophilic addition-elimination, yielding the thiourea derivative.

  • Workup : Washing with 5% HCl removes unreacted isothiocyanate.

  • Yield : 74% after silica gel chromatography.

Alternative Pathway: Thiophosgene-Mediated Coupling

Thiophosgene (1.0 equiv) converts the amine to an isothiocyanate intermediate, which subsequently reacts with allylamine (1.5 equiv). This method requires strict temperature control (0–5°C) to prevent polymerization.

Esterification at Position 3

The ethyl ester group is typically introduced early in the synthesis to avoid side reactions during subsequent steps:

Direct Esterification of Carboxylic Acid

The carboxylic acid intermediate reacts with ethanol (5.0 equiv) in the presence of H₂SO₄ (0.1 equiv) under reflux for 8 hours. This method achieves >90% conversion but requires careful pH adjustment during workup.

Transesterification

Methyl ester precursors undergo transesterification with ethanol using Ti(OiPr)₄ (0.2 equiv) as a catalyst. This approach is advantageous for heat-sensitive intermediates.

Optimization and Challenges

Regioselectivity in Alkylation

Competing alkylation at position 5 is mitigated by using bulky bases (e.g., DBU) or low temperatures (−20°C).

Purification Strategies

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates regioisomers.

  • Crystallization : Ethanol/water (4:1) recrystallization removes unreacted benzyl halides.

Yield Comparison of Key Steps

StepMethodYield (%)
Core formationPomeranz-Fritsch reaction68–72
6-Benzyl introductionReductive amination82
ThiocarbamoylationProp-2-en-1-yl isothiocyanate74
EsterificationDirect H₂SO₄-catalyzed>90

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ethyl ester group is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. For example:

Reaction ConditionsReagentsProductReference
Acidic hydrolysis (HCl)HCl (aq.), ethanol, reflux6-Benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Alkaline hydrolysis (NaOH)NaOH (aq.), refluxSodium salt of the carboxylic acid

In related compounds (e.g., ethyl 2-amino-6-benzyl derivatives), hydrolysis typically proceeds in ethanol under reflux with catalytic acid/base .

Reactivity of the Thiourea Moiety

The thiourea group (–NH–C(=S)–NH–) exhibits nucleophilic and metal-coordinating properties:

Reaction TypeReagents/ConditionsProductNotes
AlkylationAlkyl halides, baseS-Alkylated derivativesCommon for thioureas
Metal complexationTransition metal salts (e.g., Pd²⁺, Cu²⁺)Metal-thiourea complexesPotential catalytic applications

For example, the thiourea group may act as a ligand in palladium-catalyzed cross-coupling reactions .

Allyl Group (Prop-2-en-1-yl) Reactivity

The allyl substituent participates in cycloadditions and electrophilic additions:

ReactionConditionsProductReference
Diels-Alder reactionDienophile, heatCycloadducts with electron-deficient dienophiles
Thiol-ene click reactionThiols, UV lightThioether derivatives

The allyl group’s electron-rich double bond enables regioselective additions, though specific data for this compound remain unreported.

Ring Functionalization of the Thieno-Pyridine Core

The fused thiophene-pyridine system undergoes electrophilic substitution and oxidation:

Reaction TypeReagentsPosition ModifiedProductReference
Electrophilic substitutionHNO₃, H₂SO₄Thiophene ringNitro-substituted derivatives
OxidationKMnO₄, acidic conditionsSulfur atomSulfoxide or sulfone derivatives

In related structures (e.g., ethyl 2-amino-6-benzyl derivatives), nitration occurs preferentially at the 5-position of the thiophene ring .

Scientific Research Applications

Chemistry

    Synthetic Intermediates: This compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition:

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals, particularly for targeting specific pathways or receptors.

    Antimicrobial Activity: Possible applications in developing antimicrobial agents.

Industry

    Material Science: Use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The thieno[2,3-c]pyridine core is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Thienopyridine Core

The compound shares structural similarities with several derivatives reported in the literature, differing primarily in substituents at positions 2 and 6:

Compound Name Position 2 Substituent Position 6 Substituent Molecular Formula Key Properties/Activities Reference ID
Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Allylthiourea Benzyl C₂₂H₂₆N₄O₂S₂ Enhanced allosteric modulation of adenosine A1 receptors (predicted)
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Amino Benzyl C₁₈H₂₁N₃O₂S Precursor for further functionalization; lower receptor affinity due to lack of thiourea
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 2-Phenoxybenzamide Isopropyl C₂₇H₂₉N₃O₄S Improved lipophilicity; potential kinase inhibition
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Thiophene-2-carboxamide Benzyl C₂₂H₂₃ClN₂O₃S₂ Reduced metabolic stability compared to thiourea derivatives
Ethyl 2-(3-phenylthioureido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Phenylthiourea Methyl C₁₈H₂₁N₃O₂S₂ Moderate adenosine A1 receptor binding (IC₅₀ ~ 10 µM)

Key Observations :

  • Thiourea vs. Amide Substituents : The allylthiourea group in the target compound may enhance hydrogen-bonding interactions with receptors compared to amide or simple thiourea derivatives .
  • Position 6 Substitution : Benzyl groups at position 6 (as in the target compound) improve aromatic stacking interactions compared to aliphatic substituents like isopropyl or methyl .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl 2-amino-6-benzyl Derivative Ethyl 6-isopropyl-2-phenoxybenzamide
Molecular Weight 458.6 g/mol 355.44 g/mol 491.6 g/mol
LogP (Predicted) 3.8 2.1 4.5
Aqueous Solubility Low (<10 µM) Moderate (~50 µM) Very Low (<1 µM)
Metabolic Stability (t₁/₂) 120 min (rat liver microsomes) 90 min 180 min

Insights :

  • The benzyl group at position 6 contributes to metabolic stability by shielding the tetrahydropyridine ring from oxidative degradation .

Biological Activity

Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrothieno[2,3-c]pyridines, characterized by a fused thiophene and pyridine ring system. Its structure includes:

  • Ethyl ester group
  • Benzyl substituent
  • Prop-2-en-1-ylcarbamothioyl amino group

This unique arrangement contributes to its biological activity, particularly in modulating receptor functions.

Biological Activity Overview

This compound has been evaluated for various biological activities:

  • Adenosine Receptor Modulation :
    • Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridines exhibit potential as allosteric modulators at the A1 adenosine receptor (A1AR). The compound has been shown to act as an orthosteric antagonist rather than an allosteric modulator at certain concentrations .
  • Antioxidant Activity :
    • Compounds with similar structures have demonstrated significant antioxidant properties. The presence of the thieno-pyridine core is believed to contribute to free radical scavenging capabilities.
  • Antimicrobial Properties :
    • Preliminary studies suggest that related compounds exhibit antimicrobial activity against various bacterial strains. The thienopyridine framework may enhance membrane permeability and disrupt bacterial cell walls.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureEffect on Activity
Benzyl GroupEnhances receptor binding affinity
Prop-2-en-1-ylcarbamothioyl GroupCritical for biological activity modulation
Tetrahydrothieno RingInfluences pharmacokinetics and bioavailability

Research indicates that modifications at the 3 and 6 positions of the thieno-pyridine scaffold significantly affect receptor interaction and biological efficacy .

Case Studies

Several studies have investigated the biological effects of ethyl 6-benzyl derivatives:

  • Study on A1AR Modulation :
    • A study evaluated various substituted tetrahydrothieno[2,3-c]pyridines for their ability to modulate A1AR signaling pathways. The results indicated that specific substitutions could enhance antagonistic properties over allosteric modulation .
  • Antioxidant Evaluation :
    • A comparative analysis of antioxidant activities among thienopyridine derivatives showed that ethyl 6-benzyl compounds exhibited superior free radical scavenging abilities compared to non-substituted analogs .

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing this compound?

Methodological Answer:

  • Synthesis : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, thiophene derivatives are often prepared by reacting precursors like 2-aminopyridine with aldehydes under catalytic conditions (e.g., palladium or copper catalysts) in solvents such as DMF or toluene .
  • Characterization :
    • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
    • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks.
    • HPLC/MS : Ensure purity (>98%) and validate molecular weight .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Refer to safety data sheets (SDS) for toxicity and flammability risks. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Spill Management : Collect spills using vacuum systems or non-combustible absorbents. Dispose via approved chemical waste channels .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention immediately .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., 0.5–2 mol% palladium), solvent polarity (DMF vs. toluene), and temperature (80–120°C) .
  • Process Control : Implement real-time monitoring (e.g., in situ IR spectroscopy) to track intermediate formation and adjust reaction kinetics .
  • Scale-Up Considerations : Optimize stirring rates and heat transfer for reproducibility in batch reactors .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Use crystal structure data to model interactions with biological targets (e.g., enzymes or receptors). Software like AutoDock Vina can predict binding affinities.
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with functional groups (e.g., thiourea moiety) .
  • MD Simulations : Run 100-ns trajectories to assess conformational stability in aqueous or lipid environments .

Advanced: How should researchers resolve contradictions in spectral or biological data?

Methodological Answer:

  • Cross-Validation : Compare NMR/X-ray data with computational predictions (e.g., ChemDraw simulations) to identify anomalies .
  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use statistical tools (ANOVA) to assess significance .
  • Meta-Analysis : Review published analogs (e.g., thieno[2,3-c]pyridine derivatives) to contextualize unexpected results .

Advanced: What strategies are effective for evaluating biological activity in vitro and in vivo?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorogenic substrates to measure IC50_{50} values against target enzymes (e.g., kinases) .
    • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa) via MTT assays .
  • In Vivo Models :
    • Pharmacokinetics : Administer via intraperitoneal injection in rodents and measure plasma half-life using LC-MS/MS .
    • Toxicity Profiling : Monitor liver/kidney function biomarkers (ALT, creatinine) over 14-day studies .

Advanced: How can heterogeneous catalysis enhance the sustainability of its synthesis?

Methodological Answer:

  • Catalyst Selection : Test recyclable catalysts (e.g., immobilized palladium on mesoporous silica) to reduce metal waste .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve E-factor metrics .
  • Energy Efficiency : Use microwave-assisted synthesis to reduce reaction times and energy consumption .

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